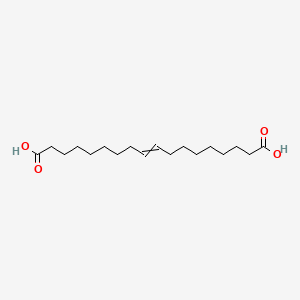

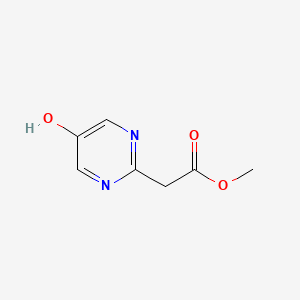

![molecular formula C11H14N4O B1344429 5-甲基-2-哌嗪-1-基[1,3]恶唑并[4,5-b]吡啶 CAS No. 1035840-99-3](/img/structure/B1344429.png)

5-甲基-2-哌嗪-1-基[1,3]恶唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

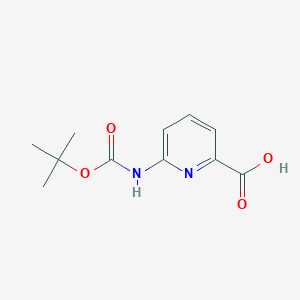

The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperazine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives is often achieved through efficient and straightforward processes. For instance, the paper titled "SYNTHESIS AND DOCKING STUDIES OF 1-(2- FLUOROPHENYL)-3-(4-((PYRIDINE-2-YL) METHYL) PIPERAZINE-1-YL)-1H-INDAZOLE" describes the synthesis of a novel piperazine-1-yl-1H-indazole derivative, which is characterized by spectral analysis . Similarly, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines is detailed in another study, where a two-step synthesis process is employed . These methods could potentially be adapted for the synthesis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The docking studies mentioned in the first paper suggest that the spatial arrangement of the substituents on the piperazine ring can significantly influence the binding affinity to biological targets. The molecular docking approach can be used to predict the interaction of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine with various receptors or enzymes, which is essential for understanding its potential pharmacological effects.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The fourth paper discusses a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation . This type of reaction could be relevant for the synthesis or modification of the compound , as it involves the construction of a heterocyclic system similar to the oxazolo[4,5-b]pyridine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The pharmacological screening mentioned in the second paper indicates that certain piperazine derivatives exhibit antipsychotic activity . The physical properties, such as solubility and stability, would need to be assessed for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine to determine its suitability for drug development. The antioxidant and cytotoxicity assays conducted in the third paper provide a framework for evaluating the safety and therapeutic potential of new piperazine derivatives .

科学研究应用

治疗中使用的哌嗪衍生物

哌嗪是一种含氮六元杂环,由于存在于多种治疗剂中,因此在药物的合理设计中具有重要意义。这些药物包括抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。哌嗪核心的修饰会导致所得分子的药用潜力发生显着差异,表明其在药物开发中的多功能性 (Rathi、Syed、Shin 和 Patel,2016 年)。

哌嗪类似物的抗分枝杆菌活性

哌嗪及其类似物已被确定为抗结核分子的开发中有效的构建模块,对结核分枝杆菌(包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株)显示出潜在活性。这突出了哌嗪衍生物在应对结核病挑战中的治疗潜力 (Girase、Dhawan、Kumar、Shinde、Palkar 和 Karpoormath,2020 年)。

哌嗪作为抗精神病剂中的核心

芳基环烷基胺,如苯基哌啶和哌嗪,构成在多种抗精神病剂中得到例证的药效基团。芳基烷基取代基的引入可以提高在 D(2) 样受体上的结合亲和力的效力和选择性,进一步强调了哌嗪衍生物的药用意义 (Sikazwe、Nkansah、Altundas、Zhu、Roth、Setola 和 Ablordeppey,2009 年)。

哌嗪衍生物在抗抑郁和抗焦虑治疗中的应用

哌嗪衍生物已被探索其在治疗抑郁症和焦虑症中的潜力,表明其在调节神经递质系统(如血清素 (5-HT) 受体)中的作用。这表明对哌嗪环的修饰可以影响所得分子的药代动力学和药效学,为新型抗抑郁药和抗焦虑药的开发提供途径 (Watson 和 Dawson,2007 年)。

属性

IUPAC Name |

5-methyl-2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-2-3-9-10(13-8)14-11(16-9)15-6-4-12-5-7-15/h2-3,12H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNAWTSWIZNPRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=N2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)